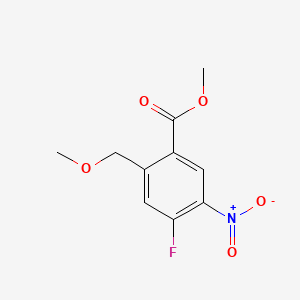

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate

Vue d'ensemble

Description

“Methyl 4-fluoro-2-methoxybenzoate” is used as a catalyst, kinase inhibitors, and pharmaceutical intermediates . It is a part of the Thermo Scientific Chemicals brand product portfolio .

Molecular Structure Analysis

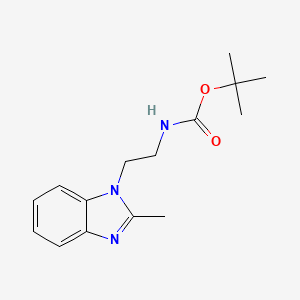

The molecular structure of “Methyl 4-fluoro-2-nitrobenzoate” consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

“Methyl 4-fluoro-2-nitrobenzoate” has a molecular formula of CHFNO, an average mass of 199.136 Da, and a monoisotopic mass of 199.028091 Da .Applications De Recherche Scientifique

Catalyst

“Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate” is used as a catalyst in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier for the reaction to occur. They are widely used in the chemical industry and have numerous applications in scientific research.

Kinase Inhibitors

This compound is also used in the development of kinase inhibitors . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions. Inhibitors of these enzymes can be used in the treatment of diseases such as cancer, where certain kinases are overactive.

Pharmaceutical Intermediates

“Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate” serves as an intermediate in the production of various pharmaceuticals . Intermediates are compounds that are used in the synthesis of the final active pharmaceutical ingredient (API). They play a crucial role in the drug development process.

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. It is a powerful tool in organic chemistry, allowing for the synthesis of a wide range of organic compounds.

Development of Boron Reagents

“Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate” can be used in the development of boron reagents for Suzuki–Miyaura coupling . Boron reagents are compounds that contain a carbon-boron bond and are used in various organic reactions, including the Suzuki–Miyaura coupling.

Research Use Only (RUO)

This compound is often labeled as “Research Use Only” (RUO) , indicating that it is intended for in vitro diagnostic use and should not be used for therapeutic or diagnostic procedures in humans or animals.

Propriétés

IUPAC Name |

methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO5/c1-16-5-6-3-8(11)9(12(14)15)4-7(6)10(13)17-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJCKPDAVNATIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)

![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)

![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)

![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)